
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
説明
Fluorine-containing compounds, including those with trifluoromethyl groups, have widespread applications in the fields of pharmaceuticals, pesticides, and materials due to the unique properties of fluorine . The trifluoromethoxy group, in particular, has become a significant research hotspot due to its electron-withdrawing effects and high lipophilicity .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by both indirect and direct strategies . Indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . Direct strategies involve the introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Chemical Reactions Analysis
Nucleophilic trifluoromethoxylation of alkyl halides is one of the chemical reactions involving trifluoromethyl groups . This reaction can be performed with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .
Physical And Chemical Properties Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . Although difluoromethyl is considered a lipophilicity enhancing group, the range of the experimental Δlog P (water–octanol) values (log P (XCF 2 H) – log P (XCH 3)) spanned from −0.1 to +0.4 .
科学的研究の応用
Estrogen Receptor Imaging
One of the key applications of fluorinated compounds is in the development of estrogen receptor imaging agents for diagnosing and studying breast tumors. A study by Landvatter et al. (1983) detailed the synthesis and application of a positron-emitting, non-steroidal estrogen, which showed highly selective, receptor-mediated uptake by target tissues in vivo, including the uterus in immature female rats. This compound was developed through a series of chemical reactions involving fluoride ion displacement and was retained for prolonged periods due to its binding to the estrogen receptor, demonstrating its potential for imaging estrogen receptor-positive breast tumors in humans (Landvatter et al., 1983).
Biocompatible Polymer Synthesis
Another significant application involves the synthesis of biocompatible polymers. Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) as an initiator for the polymerization of 2-oxazolines, leading to the successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These polymers, hybridized with bioactive glass, were investigated for their electrophoretic deposition and biocompatibility, highlighting the role of fluorinated compounds in developing advanced materials for medical applications (Hayashi & Takasu, 2015).
Ionic Liquid Research
Gouveia et al. (2017) investigated ionic liquids with anions based on fluorosulfonyl derivatives, comparing several anions, including bis[(trifluoromethyl)sulfonyl]imide (TFSI), for their physical properties like volumetric mass density and dynamic viscosity. This research contributes to the understanding of ionic liquids' properties and their potential applications in various industrial processes, showcasing the versatility of fluorinated compounds in facilitating novel solutions (Gouveia et al., 2017).
将来の方向性
作用機序
Target of Action
Many fluorinated compounds are known to interact with various enzymes in the body. For instance, compounds containing a trifluoromethyl group have been found to inhibit histone deacetylase enzymes .
Mode of Action
The trifluoromethyl group in these compounds can exhibit different mechanisms depending on the enzyme isoform. For example, it can display a fast-on–fast-off mechanism against certain enzymes, but slow-binding mechanisms against others .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets histone deacetylase enzymes, it could affect gene expression by altering chromatin structure .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, inhibition of histone deacetylase enzymes could lead to changes in gene expression, potentially affecting cell growth and differentiation .
生化学分析
Biochemical Properties
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under various conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound can lead to changes in cellular metabolism and function, which may not be immediately apparent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses can result in toxic or adverse effects, such as organ damage or altered metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s metabolism often involves phase I and phase II reactions, which can result in the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and then distributed to various organelles, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-(difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPPOETXRULRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660316 | |
| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
801287-27-4 | |
| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



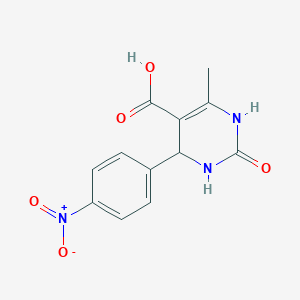

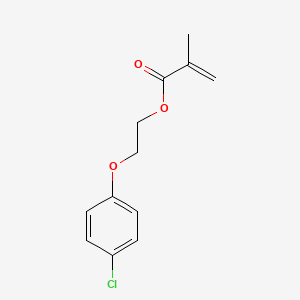
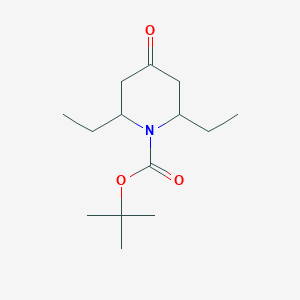

![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)
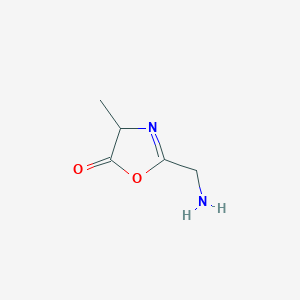

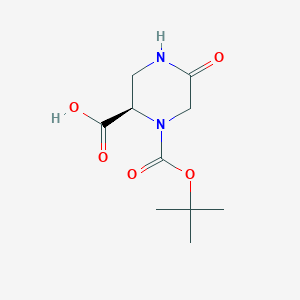
![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)
![4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1498121.png)
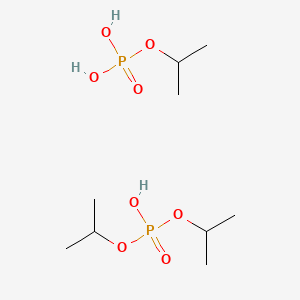

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B1498131.png)